![molecular formula C13H18F3NO4S B6603129 {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate CAS No. 2706486-64-6](/img/structure/B6603129.png)
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate, or MPA-TFMS, is a compound that has been recently studied for its potential applications in a variety of scientific fields. This compound has been found to possess a variety of interesting properties, including the ability to act as a catalyst for certain reactions and the ability to interact with biological molecules in a manner that could be useful in medical research.
Wissenschaftliche Forschungsanwendungen
MPA-TFMS has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is its use as a catalyst for reactions involving carbon-hydrogen and carbon-oxygen bonds. In addition, MPA-TFMS has been studied for its potential to interact with biological molecules, such as proteins, lipids, and nucleic acids. This interaction could be useful in medical research, as it could allow researchers to better understand the structure and function of these molecules.
Wirkmechanismus
The exact mechanism of action of MPA-TFMS is still under investigation. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows MPA-TFMS to act as a catalyst for certain reactions, as well as to interact with biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA-TFMS are still under investigation. However, it is believed that the compound could have a variety of effects on biological molecules, including the ability to modify the structure and function of proteins, lipids, and nucleic acids. In addition, MPA-TFMS has been studied for its potential to interact with certain hormones and neurotransmitters, which could have implications for medical research.
Vorteile Und Einschränkungen Für Laborexperimente
MPA-TFMS has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in a wide range of temperatures and pH levels, making it suitable for use in a variety of experiments. The main limitation of MPA-TFMS is that its mechanism of action is still not fully understood, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on MPA-TFMS. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects on biological molecules. In addition, further research could be done to explore the potential applications of MPA-TFMS in medical research, as well as to investigate its potential therapeutic effects. Furthermore, research could be done to explore the potential for MPA-TFMS to be used as a catalyst for a variety of reactions. Finally, further research could be done to explore the potential for MPA-TFMS to be used as a drug delivery system, as this could have implications for the development of new drugs.
Synthesemethoden
MPA-TFMS can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-methoxy-2-[4-(propan-2-yl)phenyl]ethanol with trifluoromethanesulfonic anhydride (TFMS). This reaction produces the desired product in high yield and can be performed in a short amount of time. Other methods of synthesis include the use of pyridine, dimethylformamide, and other reagents.
Eigenschaften
IUPAC Name |
[1-methoxy-2-(4-propan-2-ylphenyl)ethylidene]azanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.CHF3O3S/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3;2-1(3,4)8(5,6)7/h4-7,9,13H,8H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAGFSCUFFSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=[NH2+])OC.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-Methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)


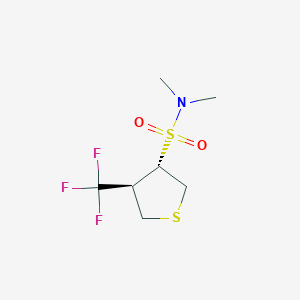
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
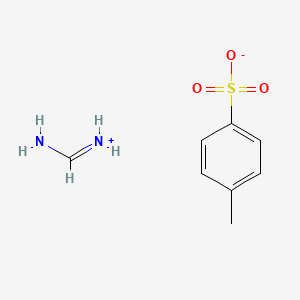
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
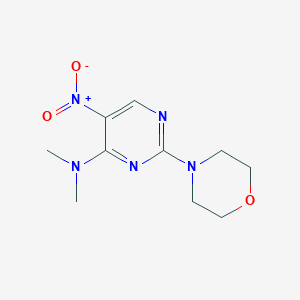
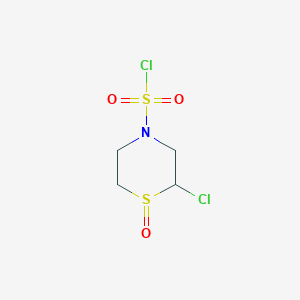
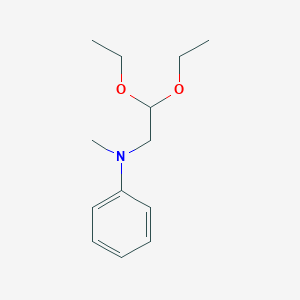
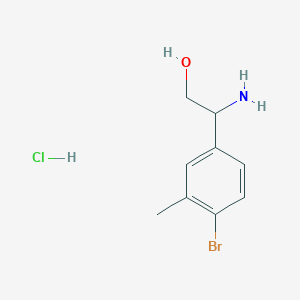
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)